Cas no 2680736-53-0 (1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid)

1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680736-53-0
- EN300-28274008
- 1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid
- 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid
-
- インチ: 1S/C7H11NO5S/c1-5(9)8-3-7(4-8,6(10)11)14(2,12)13/h3-4H2,1-2H3,(H,10,11)
- InChIKey: UVLMRCGCQMWHRI-UHFFFAOYSA-N
- SMILES: S(C)(C1(C(=O)O)CN(C(C)=O)C1)(=O)=O
計算された属性
- 精确分子量: 221.03579362g/mol
- 同位素质量: 221.03579362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- XLogP3: -1.7
1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274008-0.1g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 0.1g |
$1031.0 | 2025-03-19 | |
Enamine | EN300-28274008-0.25g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 0.25g |
$1078.0 | 2025-03-19 | |
Enamine | EN300-28274008-2.5g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 2.5g |
$2295.0 | 2025-03-19 | |
Enamine | EN300-28274008-10.0g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 10.0g |
$5037.0 | 2025-03-19 | |
Enamine | EN300-28274008-0.05g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 0.05g |
$983.0 | 2025-03-19 | |
Enamine | EN300-28274008-10g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 10g |
$5037.0 | 2023-09-09 | ||
Enamine | EN300-28274008-1.0g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 1.0g |
$1172.0 | 2025-03-19 | |
Enamine | EN300-28274008-5.0g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 5.0g |
$3396.0 | 2025-03-19 | |
Enamine | EN300-28274008-0.5g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 95.0% | 0.5g |
$1124.0 | 2025-03-19 | |
Enamine | EN300-28274008-1g |
1-acetyl-3-methanesulfonylazetidine-3-carboxylic acid |
2680736-53-0 | 1g |
$1172.0 | 2023-09-09 |
1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acidに関する追加情報
Introduction to 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid (CAS No. 2680736-53-0)
1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid, identified by its CAS number 2680736-53-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, which is characterized by a five-membered heterocyclic structure containing nitrogen. The presence of both an acetyl group and a methanesulfonyl group on the azetidine ring imparts unique chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid make it a promising candidate for further exploration in drug discovery. The acetyl group, typically found in many bioactive compounds, can participate in hydrogen bonding interactions and influence the compound's solubility and metabolic stability. On the other hand, the methanesulfonyl group introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule and potentially enhance its binding affinity to biological targets.
In recent years, there has been growing interest in azetidine derivatives due to their potential applications in treating various diseases. The five-membered nitrogen-containing ring is a common motif in pharmacologically active compounds, exhibiting diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects. Researchers have been particularly intrigued by the ability of azetidine derivatives to interact with biological macromolecules, including enzymes and receptors, through their unique structural framework.
One of the most compelling aspects of 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid is its versatility as a building block for medicinal chemistry. By modifying different functional groups or introducing additional substituents, chemists can generate a library of derivatives with tailored properties. This flexibility has led to several studies exploring its potential in inhibiting key enzymes involved in metabolic pathways or disrupting protein-protein interactions critical for disease progression.
Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of how 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid interacts with biological targets. These computational approaches have allowed researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds for further development. Such methodologies are essential in accelerating the drug discovery process and reducing the time and cost associated with experimental trials.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting enzymes that play a crucial role in cancer metabolism. Azetidine derivatives, including 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid, have been investigated for their ability to disrupt pathways such as glycolysis and glutaminolysis, which are often upregulated in tumor cells. Preliminary studies suggest that these compounds can exhibit potent inhibitory effects on key metabolic enzymes without significant toxicity to normal cells.
Another area where 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid shows promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with various pathological conditions, including arthritis and cardiovascular disorders. Researchers have hypothesized that azetidine derivatives can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The unique structural features of this compound may enable it to bind to these enzymes with high selectivity, thereby minimizing side effects.
The synthesis of 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The preparation of azetidine rings often requires multi-step reactions involving cyclization and functional group transformations. However, recent innovations in synthetic methodologies have made it possible to produce these compounds more efficiently and in higher yields. Advances in catalytic processes and green chemistry principles have also contributed to making the synthesis more sustainable and environmentally friendly.
In conclusion, 1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid (CAS No. 2680736-53-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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